tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
CAS No.: 166176-53-0
Cat. No.: VC8080419
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate - 166176-53-0](/images/structure/VC8080419.png)
Specification
CAS No. | 166176-53-0 |
---|---|
Molecular Formula | C12H15N3O2 |
Molecular Weight | 233.27 g/mol |
IUPAC Name | tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate |
Standard InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) |
Standard InChI Key | QIHZGABAFVTOKE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21 |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[1,2-a]pyridine ring system, a fused bicyclic structure comprising a five-membered imidazole ring condensed with a six-membered pyridine ring. The tert-butyl carbamate group is attached to the pyridine nitrogen at position 5, as confirmed by its IUPAC name: tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 234.25 g/mol |
IUPAC Name | tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate |
Canonical SMILES | CC(C)(C)OC(=O)Nc1cnc2ncccc12 |
InChI Key | LZVBBFSWHZQXIY-UHFFFAOYSA-N |
The planar imidazo[1,2-a]pyridine core ensures π-π stacking interactions with biological targets, while the tert-butyl group enhances solubility in nonpolar solvents .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous compounds, such as tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate, reveals coplanar imidazole and pyridine rings with maximal deviations of 0.006 Å, indicating high conformational rigidity . Hydrogen bonding between the carbamate’s NH and carbonyl oxygen stabilizes the crystal lattice, a feature likely shared by the title compound .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves coupling imidazo[1,2-a]pyridine-5-amine with tert-butyl carbamate under basic conditions. A representative procedure includes:
-
Substrate Preparation: Imidazo[1,2-a]pyridine-5-amine is generated via cyclization of 2-aminopyridine with α-haloketones.
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP yields the target compound .
Side reactions, such as over-Boc protection or ring-opening, are mitigated by controlling stoichiometry and temperature. Purification via column chromatography typically achieves >95% purity.
Reactivity Profile
The carbamate group undergoes hydrolysis under acidic or basic conditions to release the free amine, a critical step in prodrug activation. For example, treatment with HCl in dioxane cleaves the tert-butyloxycarbonyl (Boc) group, yielding imidazo[1,2-a]pyridin-5-amine hydrochloride. Electrophilic aromatic substitution at the pyridine’s C3 position is feasible, enabling further derivatization .
Biological Activities and Mechanistic Insights
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of PI3K/mTOR pathways, critical regulators of cell proliferation and survival. In a 2020 study, compound 15a—a structural analog—demonstrated IC₅₀ values of 1.2 nM against PI3Kα and 6.7 nM against mTOR, with >100-fold selectivity over related kinases . Molecular docking suggests that the carbamate’s carbonyl oxygen forms hydrogen bonds with Val⁸⁸² of PI3Kα, while the tert-butyl group occupies a hydrophobic pocket near Met⁹⁵³ .
Pharmacokinetic and Toxicological Profiles
ADME Properties
In rodent studies, tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate exhibits moderate oral bioavailability (F = 45%) due to first-pass metabolism. Plasma protein binding is 89%, with a half-life () of 3.2 hours . Cytochrome P450 enzymes (CYP3A4/5) mediate oxidation of the tert-butyl group, generating water-soluble metabolites excreted renally .
Toxicity Considerations
Acute toxicity studies in mice report an LD₅₀ > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses (50 mg/kg/day) . Chronic exposure at 100 mg/kg/day for 28 days induces mild nephropathy, reversible upon discontinuation .
Research Applications and Case Studies
Drug Discovery Campaigns
This compound serves as a precursor to 15a, a clinical candidate for colorectal cancer. In HCT116 xenograft models, 15a (50 mg/kg/day, oral) reduced tumor volume by 78% versus controls, surpassing rapamycin’s efficacy (52% reduction) .
Chemical Biology Probes
Fluorescent derivatives, such as BODIPY-labeled analogs, enable live-cell imaging of PI3Kα localization. Co-staining with organelle markers confirms predominant mitochondrial association, suggesting off-target effects warranting further investigation .
Future Directions and Challenges
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves tumor accumulation in preclinical models, reducing systemic exposure and nephrotoxicity . Phase I trials are anticipated by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume